molecular formula C11H22N2O2 B1289531 Tert-butyl 2-ethylpiperazine-1-carboxylate CAS No. 393781-71-0

Tert-butyl 2-ethylpiperazine-1-carboxylate

Cat. No.: B1289531
CAS No.: 393781-71-0
M. Wt: 214.3 g/mol
InChI Key: CTCGRXDGXGUOTE-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethylpiperazine-1-carboxylate is an organic compound with the chemical formula C11H22N2O2. It is commonly used in scientific research as a substrate or reagent in various assays. The compound is known for its stability and versatility in chemical reactions, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethylpiperazine-1-carboxylate typically involves the reaction of 2-ethylpiperazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Reactants: 2-ethylpiperazine and tert-butyl chloroformate.

    Solvent: Anhydrous dichloromethane.

    Catalyst: Triethylamine.

    Temperature: Room temperature.

    Reaction Time: Several hours.

The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

    Oxidation Reactions: It can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of tert-butyl derivatives, while oxidation and reduction reactions produce N-oxides and secondary amines, respectively .

Scientific Research Applications

Tert-butyl 2-ethylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a reagent in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-ethylpiperazine-1-carboxylate
  • tert-Butyl 2-methylpiperazine-1-carboxylate
  • tert-Butyl 2-isopropylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 2-ethylpiperazine-1-carboxylate is unique due to its specific ethyl substitution on the piperazine ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its tert-butyl protecting group also provides steric hindrance, enhancing its selectivity in chemical reactions .

Properties

IUPAC Name

tert-butyl 2-ethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCGRXDGXGUOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592432
Record name tert-Butyl 2-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393781-71-0
Record name 1-Piperazinecarboxylic acid, 2-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393781-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-ethylpiperazine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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